S-Butan-2-yl methanethioate
CAS No.: 32779-87-6
Cat. No.: VC19666726
Molecular Formula: C5H10OS
Molecular Weight: 118.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32779-87-6 |
|---|---|
| Molecular Formula | C5H10OS |
| Molecular Weight | 118.20 g/mol |
| IUPAC Name | S-butan-2-yl methanethioate |
| Standard InChI | InChI=1S/C5H10OS/c1-3-5(2)7-4-6/h4-5H,3H2,1-2H3 |
| Standard InChI Key | RTNDFXKANIANHH-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)SC=O |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Connectivity
The molecular formula of S-butan-2-yl methanethioate is C₅H₁₀OS, derived from:
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Methanethioic acid (CH₃COSH): Provides the thioester functional group (−COS−).
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Butan-2-ol (sec-butyl alcohol): Contributes the sec-butyl substituent (CH(CH₂CH₃)₂).
The IUPAC name follows the thioester nomenclature: S-(butan-2-yl) methanethioate. The sec-butyl group is attached via a sulfur atom, distinguishing it from oxygen-based esters.
Stereochemical Considerations
The chiral center at the sec-butyl carbon (C2) introduces stereoisomerism. Enantiomers may exhibit divergent biological activity or reactivity, though specific data on this compound’s stereoselectivity are unavailable in the provided sources .
Synthesis and Reactivity
Synthetic Pathways
Thioesters are typically synthesized via:
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Acylation of Thiols: Reaction of methanethiol (CH₃SH) with sec-butyl chloride (CH₃CHClCH₂CH₃) in the presence of a base :
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Thioacid-Alcohol Coupling: Using coupling agents (e.g., DCC) to join methanethioic acid and butan-2-ol .
Reactivity Profile
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Hydrolysis: Thioesters hydrolyze slower than esters but faster than amides, yielding methanethiol and sec-butyl alcohol under acidic or basic conditions .
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Nucleophilic Substitution: The thiocarbonyl group is susceptible to attack by amines or alcohols, forming amides or esters, respectively .
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Oxidation: May oxidize to sulfoxides or sulfones, though stability data are lacking .
Physical and Spectroscopic Properties
Physical Properties (Extrapolated)
Spectroscopic Data
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IR Spectroscopy:
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NMR (Hypothetical):
Applications and Industrial Relevance
Organic Synthesis
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Acyl Transfer Agent: Utilized in peptide synthesis or Friedel-Crafts acylations due to its electrophilic thiocarbonyl group .
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Flavor/Fragrance Industry: Thioesters contribute to sulfurous or fruity notes; S-butan-2-yl methanethioate may mimic blackcurrant or tropical aromas .
Biochemical Relevance
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Coenzyme A Analogues: Thioesters are critical in fatty acid metabolism; this compound could serve as a model for enzyme studies .
Regulatory Status
No specific regulations identified, but compliance with GHS guidelines for thioesters (e.g., UN 1993) is advisable .
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